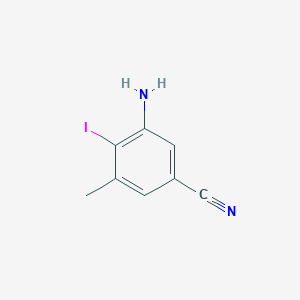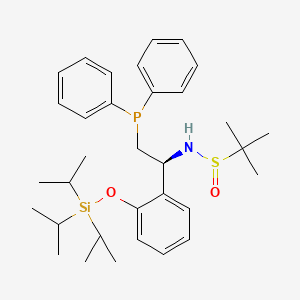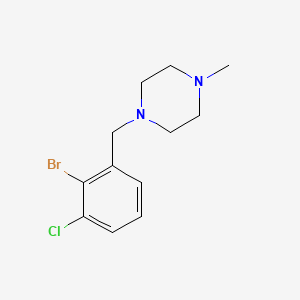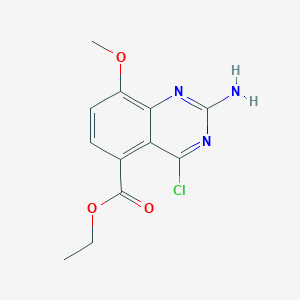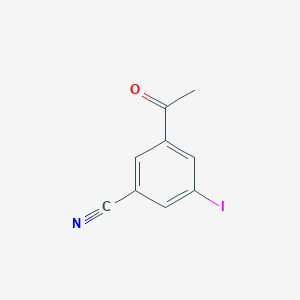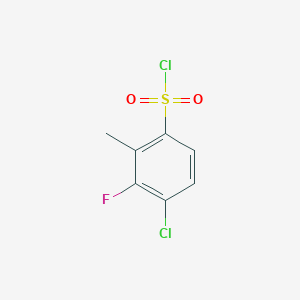
4-Chloro-3-fluoro-2-methylbenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-fluoro-2-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6ClFO2S It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2Cl) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloro-3-fluoro-2-methylbenzene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 4-chloro-3-fluoro-2-methylbenzenesulfonic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-fluoro-2-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While less common, it can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, or sulfonate salts.
Oxidation Products: The major product of oxidation is the corresponding sulfonic acid.
Applications De Recherche Scientifique
4-Chloro-3-fluoro-2-methylbenzene-1-sulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-chloro-3-fluoro-2-methylbenzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate ester linkages .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Trifluoromethylbenzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a methyl group.
4-Chloro-2-fluoro-3-methylbenzene-1-sulfonyl chloride: Similar but with different positions of the chloro and fluoro substituents.
Uniqueness
4-Chloro-3-fluoro-2-methylbenzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable intermediate in the synthesis of compounds with specific structural requirements .
Propriétés
Formule moléculaire |
C7H5Cl2FO2S |
|---|---|
Poids moléculaire |
243.08 g/mol |
Nom IUPAC |
4-chloro-3-fluoro-2-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5Cl2FO2S/c1-4-6(13(9,11)12)3-2-5(8)7(4)10/h2-3H,1H3 |
Clé InChI |
BOKFKKLLKMMWAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1F)Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


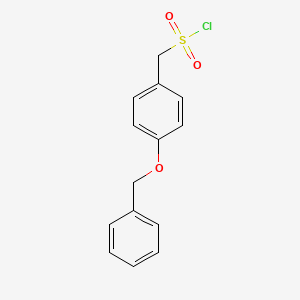
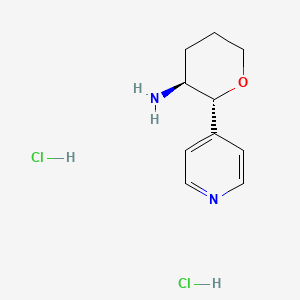

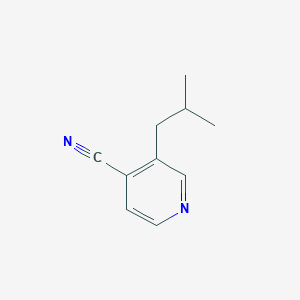
![2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13649506.png)
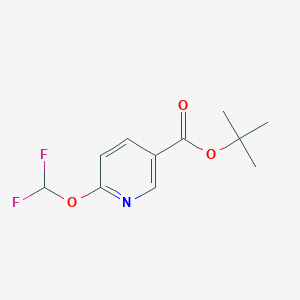
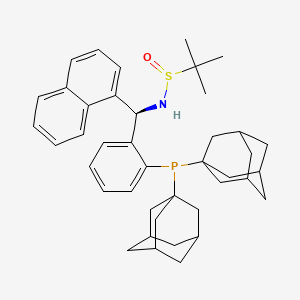
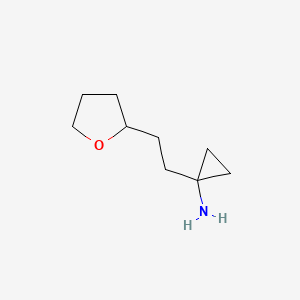
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13649526.png)
